An In-depth Technical Guide to the Isomers of C6H12ClNO2: Synthesis, Analysis, and Biological Significance
An In-depth Technical Guide to the Isomers of C6H12ClNO2: Synthesis, Analysis, and Biological Significance
This guide provides a comprehensive technical overview of representative isomers of the molecular formula C6H12ClNO2. It is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, physicochemical properties, analytical methodologies, and biological relevance of these compounds. This document moves beyond a simple recitation of facts to explain the rationale behind experimental choices, ensuring a deeper understanding of the subject matter.
Introduction: The Diverse World of C6H12ClNO2 Isomers
The molecular formula C6H12ClNO2 represents a multitude of structural and stereoisomers, each with potentially unique chemical and biological properties. The presence of chlorine, nitrogen, and oxygen atoms allows for a wide array of functional groups, including amino acid derivatives, nitroalkanes, and others. This diversity makes a systematic exploration of these isomers crucial for fields ranging from synthetic chemistry to pharmacology. This guide will focus on two prominent and illustrative isomers: Methyl L-prolinate hydrochloride and 1-Chloro-6-nitrohexane, while also acknowledging the broader isomeric landscape.
Isomer Focus 1: Methyl L-prolinate hydrochloride
Methyl L-prolinate hydrochloride is the hydrochloride salt of the methyl ester of the naturally occurring amino acid L-proline. Its constrained cyclic structure and chirality make it a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals.[1]
Physicochemical Properties
Methyl L-prolinate hydrochloride is a white crystalline solid that is soluble in water and polar organic solvents.[1] Its stability is enhanced by the hydrochloride salt form, which protects the amino acid ester from degradation and improves its shelf life and handling characteristics.[2][3]
| Property | Value | Source |
| Molecular Weight | 165.62 g/mol | |
| Melting Point | 69-71 °C | [4] |
| Boiling Point | 55 °C at 11 mmHg | [4] |
| Optical Rotation ([α]20/D) | -31° (c=0.5 in H2O) | [5] |
| Solubility | Slightly soluble in Chloroform, Methanol, and Water | [4] |
| Stability | Hygroscopic | [4] |
Synthesis of Methyl L-prolinate hydrochloride
The synthesis of Methyl L-prolinate hydrochloride is typically achieved through the esterification of L-proline. Several methods exist, with the choice of reagent influencing reaction conditions and yield.
This is a common and high-yielding method.[6] Thionyl chloride (SOCl2) reacts with methanol to form methyl chloroformate and HCl in situ, which then facilitates the esterification of the carboxylic acid.
Experimental Protocol: Synthesis of Methyl L-prolinate hydrochloride using Thionyl Chloride
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend L-proline (e.g., 10.2 g, 88.6 mmol) in methanol (60 mL).[4]
-
Reagent Addition: Cool the suspension in an ice bath. Slowly add thionyl chloride (e.g., 7.10 mL, 97.5 mmol) dropwise to the stirred suspension.[4] The addition is exothermic and should be done with care.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 24-29 hours.[4][6]
-
Workup: Cool the reaction mixture to room temperature. Remove the excess methanol and unreacted thionyl chloride by rotary evaporation under reduced pressure.[4]
-
Isolation: The resulting residue is Methyl L-prolinate hydrochloride, which can be further purified by recrystallization if necessary.
An alternative and operationally simpler method involves the use of trimethylchlorosilane (TMSCl) in methanol.[1] This method avoids the handling of the highly reactive and toxic thionyl chloride.
Experimental Protocol: Synthesis of Methyl L-prolinate hydrochloride using TMSCl
-
Reaction Setup: In a round-bottom flask, place L-proline (0.1 mol).
-
Reagent Addition: Slowly add freshly distilled trimethylchlorosilane (0.2 mol) to the amino acid with stirring.[1]
-
Reaction: Add methanol (100 mL) and stir the resulting mixture at room temperature for 12-24 hours.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, concentrate the reaction mixture on a rotary evaporator to yield Methyl L-prolinate hydrochloride.[1]
Caption: General workflow for the synthesis and purification of Methyl L-prolinate hydrochloride.
Analytical Characterization
The identity and purity of Methyl L-prolinate hydrochloride are confirmed using a combination of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structure of the molecule. The 1H NMR spectrum of a related compound, trans-4-hydroxy-L-proline methyl ester hydrochloride, shows the methyl ester peak as a singlet around 3.75 ppm.[7] For Methyl L-prolinate hydrochloride, the methine proton (NCHCOO) is expected to appear in the range of 4.0-5.0 ppm.[8]
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential for determining the enantiomeric purity of Methyl L-prolinate hydrochloride. This technique uses a chiral stationary phase to separate the L- and D-enantiomers.
-
Gas Chromatography (GC): GC can also be used for purity assessment, often after derivatization to increase volatility.[9]
Experimental Protocol: Chiral HPLC Analysis of Amino Acid Esters
-
Column Selection: Choose a suitable chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralpak AD-H or OD-H).[10]
-
Mobile Phase Preparation: A common mobile phase for chiral separations is a mixture of hexane and isopropanol (IPA), for example, in a 90:10 ratio.[10] The mobile phase should be degassed by sonication before use.[10]
-
Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in the mobile phase or a compatible solvent.
-
Chromatographic Conditions:
-
Injection and Analysis: Inject the sample and record the chromatogram. The retention times of the L- and D-enantiomers will differ, allowing for their separation and quantification.
Biological and Synthetic Applications
Methyl L-prolinate hydrochloride is a key intermediate in the synthesis of a variety of biologically active molecules. Proline and its derivatives are known to have significant roles in protein structure and have been incorporated into various therapeutic agents.[12] The pharmacological activities of proline derivatives are diverse, with some showing psychotropic effects.[13]
Isomer Focus 2: 1-Chloro-6-nitrohexane
1-Chloro-6-nitrohexane is a linear bifunctional molecule with a chlorine atom at one end and a nitro group at the other. This structure allows for a range of chemical transformations, making it a potentially useful synthetic intermediate.
Physicochemical Properties
Detailed experimental data for 1-Chloro-6-nitrohexane is less readily available than for Methyl L-prolinate hydrochloride. However, its properties can be estimated based on its structure and the properties of similar compounds.
| Property | Value (Computed/Estimated) | Source |
| Molecular Weight | 165.62 g/mol | [14] |
| IUPAC Name | 1-chloro-6-nitrohexane | [14] |
| Molecular Formula | C6H12ClNO2 | [14] |
Synthesis of 1-Chloro-6-nitrohexane
The synthesis of 1-Chloro-6-nitrohexane can be envisioned through several routes, typically involving the introduction of the chloro and nitro functionalities onto a hexane backbone. A plausible approach would involve the conversion of a diol or a halo-alcohol.
Conceptual Synthetic Protocol: Synthesis of 1-Chloro-6-nitrohexane
-
Starting Material: 6-Chloro-1-hexanol could serve as a suitable precursor. This can be synthesized from 1,6-hexanediol.
-
Nitration: The hydroxyl group of 6-chloro-1-hexanol can be converted to a good leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with a nitrite salt (e.g., sodium nitrite) to introduce the nitro group. Alternatively, direct nitration methods could be explored, though these may be less selective.
Caption: A conceptual two-step synthesis of 1-Chloro-6-nitrohexane from 1,6-hexanediol.
Analytical Characterization
The characterization of 1-Chloro-6-nitrohexane would rely on standard spectroscopic methods.
-
NMR Spectroscopy: 1H and 13C NMR would be used to confirm the carbon skeleton and the positions of the chloro and nitro groups. The protons adjacent to the chlorine and nitro groups would show characteristic downfield shifts.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic C-Cl stretching vibrations and strong asymmetric and symmetric stretching bands for the nitro group (typically around 1550 and 1350 cm-1).
-
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight and provide information about the fragmentation pattern, including the characteristic isotopic signature of chlorine.[6]
Potential Biological Activity and Toxicology
The biological effects of 1-Chloro-6-nitrohexane are not well-documented. However, the toxicology of related compound classes, such as chlorinated alkanes and nitroalkanes, raises potential concerns.
-
Chlorinated Alkanes: These compounds are known for their persistence in the environment and potential for bioaccumulation. Some chlorinated hydrocarbons act as neurotoxins.[15]
-
Nitroalkanes: Some nitroalkanes are known to be toxic and potentially carcinogenic.[16] The nitro group can be metabolically reduced to reactive intermediates that can cause cellular damage.[3][9]
Given these potential hazards, handling 1-Chloro-6-nitrohexane would require appropriate safety precautions in a laboratory setting.
Broader Isomeric Landscape and Future Directions
The two isomers discussed in detail represent only a fraction of the possible structures for C6H12ClNO2. Other potential isomers include:
-
Positional isomers: The chloro and nitro groups could be at different positions on the hexane chain.
-
Branched-chain isomers: The carbon skeleton could be branched (e.g., methylpentane or dimethylbutane derivatives).
-
Functional group isomers: The atoms could be arranged to form different functional groups, such as chloro-substituted amino acid esters of other amino acids, or compounds containing amide or other nitrogen and oxygen functionalities.
-
Stereoisomers: For chiral molecules, enantiomers and diastereomers will exist, each potentially having different biological activities.
The exploration of this broader isomeric landscape presents opportunities for the discovery of novel compounds with unique properties and applications. High-throughput synthesis and screening methods could be employed to systematically investigate the biological activities of a library of C6H12ClNO2 isomers.
Conclusion
The molecular formula C6H12ClNO2 encompasses a rich diversity of chemical structures with a range of potential applications and biological effects. This guide has provided a detailed technical overview of two representative isomers, Methyl L-prolinate hydrochloride and 1-Chloro-6-nitrohexane, highlighting the importance of understanding their synthesis, properties, and analysis. As a versatile chiral building block, Methyl L-prolinate hydrochloride holds significant value in synthetic and medicinal chemistry. In contrast, the properties and applications of 1-Chloro-6-nitrohexane are less explored, but its structure suggests potential as a synthetic intermediate, with toxicological considerations based on related compound classes. Further research into the broader isomeric landscape of C6H12ClNO2 is warranted to unlock the full potential of this diverse class of molecules.
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